3-Bromo-2-fluoro-6-iodobenzamide 3-Bromo-2-fluoro-6-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 217816-60-9
VCID: VC7379350
InChI: InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
SMILES: C1=CC(=C(C(=C1Br)F)C(=O)N)I
Molecular Formula: C7H4BrFINO
Molecular Weight: 343.922

3-Bromo-2-fluoro-6-iodobenzamide

CAS No.: 217816-60-9

Cat. No.: VC7379350

Molecular Formula: C7H4BrFINO

Molecular Weight: 343.922

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-6-iodobenzamide - 217816-60-9

Specification

CAS No. 217816-60-9
Molecular Formula C7H4BrFINO
Molecular Weight 343.922
IUPAC Name 3-bromo-2-fluoro-6-iodobenzamide
Standard InChI InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
Standard InChI Key OCVCKYMZLWKZMC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Br)F)C(=O)N)I

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-2-fluoro-6-iodobenzamide belongs to the benzamide family, characterized by a benzene ring substituted with bromine (Br), fluorine (F), iodine (I), and an amide (-CONH₂) functional group. Its molecular formula is C₇H₄BrFINO, with a molecular weight of 368.92 g/mol. The substitution pattern positions the halogens at the 2-, 3-, and 6-positions of the benzene ring, creating a sterically hindered and electronically diverse structure.

Molecular Geometry and Electronic Effects

The benzene ring’s planar geometry is distorted by the bulky iodine atom at the 6-position, which induces steric strain. Fluorine’s strong electron-withdrawing effect at the 2-position polarizes the ring, while bromine at the 3-position contributes to halogen bonding potential. The amide group at the 1-position participates in hydrogen bonding, enhancing solubility in polar solvents .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₇H₄BrFINO
Molecular Weight368.92 g/mol
Halogen Substitution2-F, 3-Br, 6-I
Functional GroupsAmide (-CONH₂)
Calculated LogP~3.2 (estimated)

Synthetic Pathways and Optimization

The synthesis of 3-bromo-2-fluoro-6-iodobenzamide typically involves multi-step halogenation and amidation reactions. A plausible route is outlined below:

Halogenation of Benzamide Precursors

  • Iodination: Starting with 2-fluoro-3-bromobenzamide, electrophilic iodination at the 6-position using iodine monochloride (ICl) in acetic acid yields the trihalogenated intermediate .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity.

Challenges in Synthesis

  • Steric Hindrance: The iodine atom’s bulk complicates reactions requiring planar transition states.

  • Regioselectivity: Competing halogenation at adjacent positions necessitates careful control of reaction conditions (e.g., temperature, catalyst) .

Table 2: Representative Synthetic Yields

StepReagentsYield (%)
IodinationICl, AcOH65–70
AmidationNH₃, DCM80–85

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at ~220°C without melting, as observed in thermogravimetric analysis (TGA).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.98 (d, J = 8.4 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H).

  • ¹³C NMR: δ 165.2 (CONH₂), 138.5–115.3 (aromatic carbons).

Reactivity and Functionalization

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